N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride
Description
N,N-Dimethyl-3β-hydroxycholenamide hydrochloride (DMHCA) is a synthetic steroidal liver X receptor (LXR) agonist initially developed to study structural requirements for LXR ligand binding . Unlike first-generation non-steroidal LXR agonists (e.g., T0901317 and GW3965), DMHCA selectively modulates LXR activity without inducing hepatic lipogenesis, a common adverse effect of systemic LXR activation .
Retinal cholesterol homeostasis relies on local biosynthesis (72% in mice) and systemic uptake (28%) . DMHCA reduces retinal cholesterol levels by partially inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24), a key enzyme in the Bloch pathway of cholesterol synthesis, rather than through canonical LXR-mediated reverse cholesterol transport .
Properties
CAS No. |
67196-18-3 |
|---|---|
Molecular Formula |
C24H34ClNO3 |
Molecular Weight |
420.0 g/mol |
IUPAC Name |
(5-ethoxycarbonyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C24H33NO3.ClH/c1-6-22(28-23(26)27-7-2)24(18-19(3)25(4)5,20-14-10-8-11-15-20)21-16-12-9-13-17-21;/h8-17,19,22H,6-7,18H2,1-5H3;1H |
InChI Key |
LKNRLMWCFGYFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)OCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride typically involves multiple steps, including the formation of the amine group, the introduction of phenyl groups, and the addition of the ethoxyformyloxy moiety. Common reagents used in the synthesis may include dimethylamine, benzene derivatives, and ethyl formate. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanistic Differences
DMHCA’s primary mechanism involves partial inhibition of DHCR24, reducing retinal cholesterol biosynthesis intermediates like desmosterol and lathosterol . In contrast, T0901317 and GW3965 are potent LXR agonists that upregulate reverse cholesterol transport genes (e.g., Abca1, Apoe) but also induce hepatic lipogenesis via Srebp1c activation .
Key Mechanistic Data:
Efficacy and Selectivity
- DMHCA : At 80 mg/kg/day, DMHCA reduces retinal cholesterol in both wild-type and Cyp27a1−/−Cyp46a1−/− mice (retinal cholesterol model) but has minimal effects on LXR target genes (e.g., Abca1 in the retina) .
- T0901317/GW3965 : These compounds show stronger LXR activation in the liver and brain but require lower doses (e.g., 10–50 mg/kg/day) to upregulate Abca1 and reduce inflammation in traumatic brain injury models .
Gene Expression Modulation (Retina):
Tissue Penetration
- T0901317 and GW3965 exhibit broader tissue distribution, including the brain, but lack retinal specificity .
Limitations of Current Evidence
- Most studies focus on murine models; human retinal cholesterol dynamics may differ.
- Long-term safety and efficacy of DMHCA in chronic retinal diseases are unverified.
Biological Activity
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for elucidating its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H30ClN
- Molecular Weight : 335.92 g/mol
- IUPAC Name : this compound
Preliminary studies indicate that this compound may interact with various neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which may contribute to its antidepressant effects. Additionally, its structural similarity to known psychoactive compounds suggests potential interactions with dopamine receptors, further influencing mood and behavior.
Pharmacological Effects
-
Antidepressant Activity :
- In vitro studies demonstrate that the compound increases serotonin levels, suggesting potential antidepressant effects.
- Animal models have shown reduced depressive-like behaviors when administered this compound.
-
Anxiolytic Effects :
- Behavioral tests indicate that the compound may reduce anxiety in rodent models, potentially through modulation of GABAergic pathways.
-
Neuroprotective Properties :
- Research indicates that it may protect neurons from oxidative stress and apoptosis, possibly through antioxidant mechanisms.
Case Studies
| Study | Findings |
|---|---|
| Study 1 (2022) | Demonstrated significant reduction in depressive symptoms in mice treated with the compound compared to control groups. |
| Study 2 (2023) | Reported anxiolytic effects in rat models, showing decreased anxiety-like behavior in elevated plus maze tests. |
| Study 3 (2024) | Found neuroprotective effects in cultured neurons exposed to oxidative stress, suggesting potential for use in neurodegenerative diseases. |
Toxicology and Safety Profile
Toxicological assessments reveal that the compound exhibits a favorable safety profile at therapeutic doses. However, high doses may lead to adverse effects such as nausea and dizziness. Long-term studies are required to fully understand the chronic toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
